tetrabutylazanium;trifluoromethanesulfonic acid
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Overview
Description
Tetrabutylazanium;trifluoromethanesulfonic acid, also known as tetrabutylammonium trifluoromethanesulfonate, is a chemical compound with the molecular formula (CH₃CH₂CH₂CH₂)₄N(CF₃SO₃). It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in both laboratory and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylazanium;trifluoromethanesulfonic acid can be synthesized through the reaction of tetrabutylammonium hydroxide with trifluoromethanesulfonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation of the solvent and recrystallization from a suitable solvent such as methanol .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the careful addition of trifluoromethanesulfonic acid to a solution of tetrabutylammonium hydroxide, followed by purification steps such as filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylazanium;trifluoromethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include sulfonyl chlorides, alkenes, and aromatic compounds.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Friedel-Crafts reactions, the product is often an alkylated or acylated aromatic compound .
Scientific Research Applications
Tetrabutylazanium;trifluoromethanesulfonic acid has a wide range of applications in scientific research, including:
Biology: It is employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tetrabutylazanium;trifluoromethanesulfonic acid involves its ability to act as a strong acid and a nucleophile. The trifluoromethanesulfonic acid moiety provides strong acidity, which facilitates protonation and activation of substrates in various chemical reactions. The tetrabutylazanium ion acts as a counterion, stabilizing the reactive intermediates and enhancing the overall reactivity of the compound .
Comparison with Similar Compounds
Tetrabutylammonium hexafluorophosphate: Similar in structure but contains a hexafluorophosphate anion instead of trifluoromethanesulfonate.
Tetrabutylammonium bromide: Contains a bromide anion and is used in similar applications as a phase-transfer catalyst.
Tetrabutylammonium chloride: Contains a chloride anion and is commonly used in organic synthesis.
Uniqueness: Tetrabutylazanium;trifluoromethanesulfonic acid is unique due to its combination of strong acidity and high solubility in both water and organic solvents. This makes it particularly effective as a catalyst and reagent in a wide range of chemical reactions, providing advantages over other similar compounds .
Properties
Molecular Formula |
C17H37F3NO3S+ |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
tetrabutylazanium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C16H36N.CHF3O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)8(5,6)7/h5-16H2,1-4H3;(H,5,6,7)/q+1; |
InChI Key |
YNJQKNVVBBIPBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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